molecular formula C11H10O4 B8701891 2-(7-methoxy-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

2-(7-methoxy-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

Cat. No.: B8701891
M. Wt: 206.19 g/mol
InChI Key: OTZDZJPAIMWJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-methoxy-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methoxy group at the 7th position, a keto group at the 1st position, and an acetaldehyde group attached to the 5th position of the benzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with aldehydes or acids.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

    Oxidation to Form the Keto Group: The keto group at the 1st position can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Acetaldehyde Group: The acetaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of formylating agents like N,N-dimethylformamide and phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids, quinones.

    Reduction Products: Alcohols, diols.

    Substitution Products: Halogenated derivatives, amines, thiols.

Scientific Research Applications

2-(7-methoxy-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: The parent compound without the methoxy, keto, and acetaldehyde groups.

    7-Methoxybenzofuran: Lacks the keto and acetaldehyde groups.

    1-Oxo-2,3-dihydrobenzofuran: Lacks the methoxy and acetaldehyde groups.

Uniqueness

2-(7-methoxy-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the keto and acetaldehyde groups contribute to its potential biological activities.

Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2-(7-methoxy-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde

InChI

InChI=1S/C11H10O4/c1-14-9-5-7(2-3-12)4-8-6-15-11(13)10(8)9/h3-5H,2,6H2,1H3

InChI Key

OTZDZJPAIMWJKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)OC2)CC=O

Origin of Product

United States

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